N-benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methylacetamide
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Overview
Description
N-benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methylacetamide is a synthetic organic compound It is characterized by its complex structure, which includes a purine ring system, a benzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methylacetamide typically involves multiple steps:
Formation of the Purine Ring System: The purine ring system can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the purine derivative.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
N-benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving purinergic signaling pathways.
Biological Research: It is used as a tool compound to investigate the biological roles of purine derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The purine ring system allows it to mimic natural purine compounds, potentially inhibiting or activating specific biological pathways. The benzyl and acetamide groups may enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A compound found in chocolate, structurally similar to caffeine.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signaling.
Uniqueness
N-benzyl-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its synthetic accessibility and potential for modification make it a versatile compound for various research applications.
Properties
Molecular Formula |
C17H19N5O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-benzyl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H19N5O3/c1-19(9-12-7-5-4-6-8-12)13(23)10-22-11-18-15-14(22)16(24)21(3)17(25)20(15)2/h4-8,11H,9-10H2,1-3H3 |
InChI Key |
WUGQLJCAGQVVHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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